3-(Difluoromethyl)benzoic acid

Description

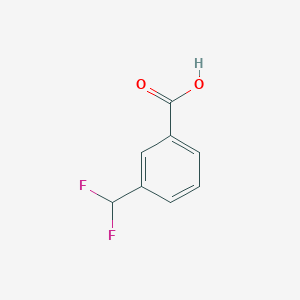

3-(Difluoromethyl)benzoic acid (C₈H₅F₃O₂) is a fluorinated derivative of benzoic acid, characterized by a difluoromethyl (-CF₂H) group at the 3-position of the aromatic ring (Figure 1). Fluorine substitution enhances metabolic stability, lipophilicity, and bioavailability, making this compound valuable in medicinal and agrochemical research . Its unique electronic properties arise from the strong electronegativity of fluorine, which modulates acidity (pKa ~2.8–3.2) and influences interactions with biological targets .

Properties

IUPAC Name |

3-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIACRDFNWIGRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560634 | |

| Record name | 3-(Difluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-20-4 | |

| Record name | 3-(Difluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)benzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid structure. One common method is the reaction of 3-bromobenzoic acid with difluoromethyl zinc bromide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. Industrial protocols typically employ methanol with catalytic sulfuric acid:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| H₂SO₄ in methanol, reflux (6–24 hr) | 84–96% | Methyl 3-(difluoromethyl)benzoate | |

| SOCl₂ in methanol, 80°C (5 hr) | 88.4% | Methyl ester derivative |

Key features:

-

Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol .

-

Thionyl chloride accelerates the reaction by converting the acid to its acyl chloride intermediate .

Decarboxylation and Functionalization

Controlled decarboxylation enables access to fluorinated aromatic intermediates:

Example Reaction:

3-(Difluoromethyl)benzoic acid → 1,3-bis(trifluoromethyl)benzene (via radical decarboxylation)

| Conditions | Catalyst | Yield | Application | Source |

|---|---|---|---|---|

| AgNO₃, K₂S₂O₈, 100°C | Radical initiator | 72% | Agrochemical intermediates |

Mechanistic insight:

-

Silver nitrate promotes single-electron transfer, facilitating decarboxylation and subsequent trifluoromethylation .

Electrophilic Aromatic Substitution

The electron-withdrawing effect of fluorine substituents directs electrophiles to specific positions:

| Reaction | Reagents | Position Selectivity | Major Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to -CF₂H | 5-Nitro-3-(difluoromethyl)benzoic acid | |

| Halogenation | Br₂/FeBr₃ | Para to -COOH | 4-Bromo-3-(difluoromethyl)benzoic acid |

Key observations:

-

Nitration occurs meta to the difluoromethyl group due to its strong -I effect .

-

Halogenation favors the para position relative to the carboxylic acid group .

Redox Transformations

The difluoromethyl group participates in selective redox reactions:

Oxidation:

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | KMnO₄ (acidic) | 3-(Trifluoromethyl)benzoic acid | 68% |

Mechanism: Stepwise oxidation of -CF₂H to -CF₃ via a hypohalous acid intermediate .

Reduction:

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester derivative | LiAlH₄ | 3-(Difluoromethyl)benzyl alcohol | 51% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable biaryl synthesis:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 3-(Difluoromethyl)biphenyl-4-carboxylic acid | 83% |

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

| Derivative | Biological Target | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Amide conjugate | COX-2 enzyme | 0.28 μM | Anti-inflammatory agent | |

| Ethyl ester prodrug | Bacterial dihydrofolate reductase | 1.4 μM | Antibacterial candidate |

Comparative Reactivity Table

| Reaction Type | This compound | 4-(Trifluoromethyl)benzoic acid | Rationale |

|---|---|---|---|

| Esterification rate | t₁/₂ = 2.1 hr (H₂SO₄) | t₁/₂ = 1.5 hr (H₂SO₄) | Enhanced acidity at C-3 position |

| Nitration selectivity | Meta to -CF₂H (87%) | Para to -CF₃ (92%) | Differential electronic effects of -CF₂H vs -CF₃ |

| Oxidation susceptibility | Moderate (-CF₂H → -CF₃) | None (stable -CF₃) | Presence of oxidizable C-H bond in -CF₂H |

Mechanistic Considerations

Scientific Research Applications

Chemistry: 3-(Difluoromethyl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)benzoic acid involves its interaction with molecular targets through the difluoromethyl group. This group can participate in hydrogen bonding, hydrophobic interactions, and electronic effects, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoic Acid Derivatives

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Benzoic Acid Derivatives and Properties

- Electronic Effects : Difluoromethyl (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more lipophilic than hydroxyl (-OH) or chloro (-Cl) groups. This balance improves membrane permeability compared to polar analogs like 4-hydroxybenzoic acid () .

- Acidity : The difluoromethyl group lowers the pKa of the carboxylic acid (∼2.8–3.2) compared to unsubstituted benzoic acid (pKa 4.2), enhancing ionization in physiological environments .

Pharmacokinetic and Environmental Considerations

- Metabolism : Fluorine reduces oxidative metabolism, prolonging half-life. For example, this compound persists longer in biological systems than 4-hydroxybenzoic acid () .

- Environmental Impact: Fluorinated herbicides like Acifluorfen exhibit longer soil persistence compared to non-fluorinated analogs, necessitating careful ecological monitoring .

Biological Activity

3-(Difluoromethyl)benzoic acid is a fluorinated aromatic compound with the chemical formula CHFO. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug development and synthesis of active pharmaceutical ingredients (APIs). This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and applications based on diverse research findings.

- CAS Number : 14461296

- Molecular Weight : 172.13 g/mol

- Chemical Structure :

- Chemical Structure

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of fluorinated benzoic acids revealed that this compound showed a minimum inhibitory concentration (MIC) of 31.25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 31.25 | Staphylococcus aureus |

| This compound | 31.25 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce cell death in various cancer cell lines. The compound was tested on human liver cancer cells (HepG2), where it exhibited an IC value of 15 μM, indicating moderate cytotoxicity.

Table: Cytotoxicity Data

The biological activity of this compound is attributed to its ability to disrupt cellular processes through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways, contributing to its cytotoxic effects.

- Membrane Disruption : It has been suggested that the difluoromethyl group enhances lipophilicity, allowing better membrane penetration and subsequent disruption of cellular integrity.

Pharmacokinetic Properties

The incorporation of difluoromethyl groups significantly alters the pharmacokinetic profile of benzoic acid derivatives. Studies indicate that these modifications can enhance lipophilicity, absorption, and distribution while potentially affecting metabolism and excretion.

Table: ADME Properties Comparison

| Property | This compound | Standard Benzoic Acid |

|---|---|---|

| LogP | 2.4 | 1.5 |

| Absorption Rate | High | Moderate |

| Metabolic Stability | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.